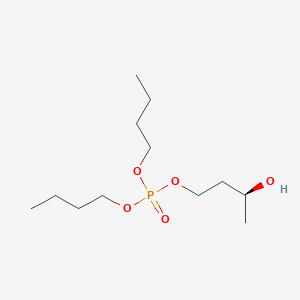

(S)-dibutyl(3-hydroxybutyl)phosphate

Description

Contextualization of Organophosphorus Metabolites in Research

Organophosphorus (OP) compounds are a major class of chemicals used globally as pesticides, insecticides, and chemical warfare nerve agent simulants. mdpi.com The study of their metabolites is a critical area of research in toxicology, environmental science, and human health. When organisms are exposed to OP compounds, these substances undergo metabolic transformation, primarily through two phases of enzymatic reactions. researchgate.net

Phase I enzymes, such as the cytochrome P450 (CYP450) monooxygenases and esterases, introduce or expose polar functional groups on the parent molecule. mdpi.comresearchgate.net This process can sometimes lead to bioactivation, where the metabolite is more toxic than the original compound. researchgate.net Phase II enzymes then conjugate these modified molecules, significantly increasing their water solubility and facilitating their excretion from the body. researchgate.net

A primary focus of this research is the identification and quantification of urinary dialkyl phosphate (B84403) (DAP) metabolites. researchgate.netnih.gov These DAPs, such as dimethyl phosphates (DMAP) and diethyl phosphates (DEAP), serve as reliable biomarkers for assessing human exposure to OP pesticides. nih.govmdpi.comtandfonline.com Research into these metabolic pathways and the enzymes involved, including paraoxonase-1 (PON1) which hydrolyzes organophosphorus ester bonds, is essential for understanding the toxicology of the parent compounds and for developing exposure monitoring strategies. mdpi.com

Table 1: Key Enzyme Families in Organophosphorus Metabolism

| Enzyme Family | General Function in OP Metabolism | Reference |

|---|---|---|

| Cytochrome P450 (CYP450) | Oxidative metabolism of OP compounds, can lead to bioactivation or detoxification. | mdpi.comresearchgate.net |

| Esterases (e.g., Carboxylesterases) | Hydrolysis of ester bonds within OP molecules, generally a detoxification pathway. | mdpi.comresearchgate.net |

Origin and Research Significance of (S)-Dibutyl(3-hydroxybutyl)phosphate as a Specific Metabolite

This compound is primarily known as a metabolite of the organophosphorus solvent tributyl phosphate (TBP). bertin-bioreagent.comglpbio.com TBP is a widely used industrial chemical, notably as a solvent in the PUREX (Plutonium and Uranium Recovery by Extraction) process for nuclear fuel reprocessing and as a component in hydraulic fluids and plasticizers. bertin-bioreagent.cominchem.org The study of its metabolites is therefore crucial for understanding its biological and environmental impact.

The formation of dibutyl(3-hydroxybutyl)phosphate has been identified through two main pathways:

Metabolic Conversion: Research has shown that TBP is converted into dibutyl(3-hydroxybutyl)phosphate and dibutyl phosphate (DBP) through metabolic processes. bertin-bioreagent.comcaymanchem.com For instance, the incubation of goldfish (Carassius auratus) liver microsomes with TBP in the presence of NADPH resulted in the production of these metabolites. bertin-bioreagent.comcaymanchem.com This indicates an enzyme-catalyzed hydroxylation of one of the butyl chains of TBP. The existence of the specific (S)-isomer points towards a stereoselective or stereospecific metabolic reaction. bertin-bioreagent.com

Radiolysis: Dibutyl(3-hydroxybutyl)phosphate has also been identified as a product formed during the radiolysis (decomposition via radiation) of TBP. bertin-bioreagent.comcaymanchem.com This finding is particularly relevant to the nuclear industry, where TBP is exposed to radioactive materials. researchgate.net

The research significance of this compound is tied directly to the importance of its parent compound, TBP. Studying this metabolite helps to elucidate the toxicokinetics of TBP, providing insight into how it is processed and eliminated by living organisms. Furthermore, its formation via radiolysis is important for monitoring the chemical integrity of solvents used in nuclear reprocessing, as the degradation products of TBP can interfere with the efficiency of the extraction process. researchgate.netgoogle.com

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Formal Name | (S)-dibutyl (3-hydroxybutyl) phosphate | bertin-bioreagent.com |

| CAS Number | 2108602-99-7 | bertin-bioreagent.com |

| Molecular Formula | C₁₂H₂₇O₅P | bertin-bioreagent.comcymitquimica.comscbt.com |

| Molecular Weight | 282.3 g/mol | bertin-bioreagent.comcymitquimica.com |

| Purity | ≥95% (as commercially available) | bertin-bioreagent.comcymitquimica.com |

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | (S)-TBP-OH |

| Tributyl phosphate | TBP, Tris(n-butyl) phosphate |

| Dibutyl phosphate | DBP |

| Nicotinamide adenine (B156593) dinucleotide phosphate | NADPH |

| Dialkyl phosphate | DAP |

| Dimethyl phosphate | DMP |

| Diethyl phosphate | DEP |

| Dimethyl phosphorothiolate | DMPThK |

| Dimethyl phosphorothionate | DMTPK |

| Dimethyl phosphorodithioate | DMDTPK |

| Phosphorus oxychloride | - |

Structure

3D Structure

Properties

IUPAC Name |

dibutyl [(3S)-3-hydroxybutyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBNHONKIDIOPD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOP(=O)(OCCCC)OCC[C@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereoselective Pathways of S Dibutyl 3 Hydroxybutyl Phosphate

Laboratory Synthesis Methodologies

The laboratory synthesis of (S)-dibutyl(3-hydroxybutyl)phosphate presents a stereochemical challenge that requires precise control to achieve the desired enantiomer. The general approach involves the synthesis of a chiral precursor containing the (S)-3-hydroxybutyl moiety, followed by phosphorylation.

Enantioselective Synthesis Approaches

A key strategy for the synthesis of this compound is the preparation of an enantiomerically pure building block, which is subsequently phosphorylated. A common and effective method to obtain the necessary chiral alcohol is through the enzymatic resolution of a racemic mixture.

One plausible route begins with the kinetic resolution of racemic 1,3-butanediol (B41344) using a lipase (B570770). Lipases are enzymes that can selectively catalyze reactions on one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, the enzymatic acetylation of (R,S)-1,3-butanediol with an acetylating agent like vinyl acetate (B1210297) in the presence of a lipase, such as Chirazyme™ L-2, can yield (S)-1-O-acetyl-1,3-hydroxybutane with high enantiomeric excess. The unreacted (R)-enantiomer can also be isolated.

Once the (S)-1-O-acetyl-1,3-hydroxybutane is obtained, the acetyl group can be selectively removed to yield (S)-1,3-butanediol. This chiral diol serves as the direct precursor for the phosphorylation step.

The phosphorylation of the primary alcohol of (S)-1,3-butanediol can then be carried out. This can be achieved by reacting the diol with a suitable phosphorylating agent, such as dibutyl phosphoryl chloride, in the presence of a base to neutralize the liberated hydrochloric acid. The greater reactivity of the primary hydroxyl group compared to the secondary hydroxyl group allows for regioselective phosphorylation.

Alternatively, chiral organocatalysts can be employed to induce enantioselectivity in reactions that create the chiral center. For instance, chiral diol-based catalysts, such as BINOL derivatives, have been used to catalyze asymmetric reactions. nih.govorganic-chemistry.org

Optimization of Synthetic Routes

The optimization of the synthetic route to this compound focuses on maximizing the yield and enantiomeric purity of the final product. Key areas for optimization include the choice of lipase and reaction conditions for the kinetic resolution, as well as the efficiency of the phosphorylation step.

In the enzymatic resolution of 1,3-butanediol, factors such as the specific lipase used, the solvent, temperature, and the acylating agent can significantly impact the enantiomeric excess (e.e.) and the reaction rate. Screening different lipases and reaction parameters is a common strategy to identify the optimal conditions.

For the phosphorylation step, the choice of the phosphorylating agent and the reaction conditions are crucial to ensure high regioselectivity and yield. Protecting the secondary alcohol of the chiral diol before phosphorylation and subsequent deprotection can be an alternative strategy to ensure the desired connectivity, although this adds extra steps to the synthesis. The use of milder phosphorylation conditions can help to avoid side reactions.

The table below summarizes a potential synthetic approach and areas for optimization.

| Step | Reaction | Key Parameters for Optimization |

| 1 | Enzymatic kinetic resolution of (R,S)-1,3-butanediol | Lipase type, solvent, temperature, acylating agent |

| 2 | Isolation of (S)-1-O-acetyl-1,3-hydroxybutane | Chromatographic separation techniques |

| 3 | Deprotection to (S)-1,3-butanediol | Hydrolysis conditions (acidic or basic) |

| 4 | Regioselective phosphorylation | Phosphorylating agent, base, reaction temperature |

| 5 | Purification of this compound | Chromatographic purification |

Biotransformation Precursors and Metabolic Intermediates

The presence of this compound in biological systems is primarily due to the metabolism of its precursor, tributyl phosphate (B84403).

Formation from Tributyl Phosphate (TBP)

Tributyl phosphate (TBP) is an organophosphorus compound widely used as a plasticizer, solvent, and flame retardant. youtube.com When TBP enters a biological system, it undergoes metabolic transformation, primarily in the liver. inchem.orgwho.int One of the key metabolic pathways is the hydroxylation of one of the butyl chains.

The metabolism of TBP is catalyzed by the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov These enzymes are monooxygenases that introduce an oxygen atom into a C-H bond. nih.gov In the case of TBP, the CYP enzymes catalyze the hydroxylation of one of the butyl groups, leading to the formation of various hydroxylated metabolites. inchem.orgwho.int The primary metabolite resulting from this initial hydroxylation is dibutyl(hydroxybutyl)phosphate.

Identification of Key Precursor Compounds

The primary and key precursor for the formation of this compound is Tributyl Phosphate (TBP) . The metabolic process begins with the enzymatic attack on the TBP molecule.

The regioselectivity of the hydroxylation reaction by cytochrome P450 enzymes on the butyl chain of TBP can lead to different isomers (e.g., 2-hydroxy, 3-hydroxy, and 4-hydroxy). The formation of dibutyl(3-hydroxybutyl)phosphate indicates that hydroxylation occurs at the third carbon of one of the butyl chains. The stereochemistry of this metabolite has been identified as predominantly the (S)-enantiomer.

The metabolic pathway can be summarized as follows:

Tributyl Phosphate (TBP) → [Cytochrome P450-mediated hydroxylation] → This compound + Other metabolites

Further metabolism can occur, leading to the formation of other compounds such as dibutyl phosphate (DBP) through the cleavage of the ester bond. inchem.orgwho.int The table below outlines the key compounds in the biotransformation pathway.

| Compound Name | Role in Pathway |

| Tributyl Phosphate (TBP) | Primary Precursor |

| This compound | Major Metabolite |

| Dibutyl Phosphate (DBP) | Further Metabolite |

Enzymatic Mechanisms and Biocatalysis in S Dibutyl 3 Hydroxybutyl Phosphate Formation and Degradation

Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. In the context of (S)-dibutyl(3-hydroxybutyl)phosphate, these transformations involve oxidative and hydrolytic processes.

Oxidative Processes and Cytochrome P450 Involvement

The formation of this compound from tributyl phosphate (B84403) is an oxidative process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are responsible for the metabolism of a vast array of xenobiotics. The reaction involves the hydroxylation of one of the butyl chains of TBP at the 3-position, leading to the formation of the hydroxylated metabolite.

While the specific human CYP isozymes responsible for this hydroxylation have not been definitively identified in the available literature, studies on similar organophosphorus compounds suggest the involvement of isozymes from the CYP1, CYP2, and CYP3 families. For instance, the metabolism of other organophosphates has been shown to be catalyzed by isozymes such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. taylorandfrancis.com The catalytic cycle of CYP450 enzymes involves the activation of molecular oxygen and the transfer of an oxygen atom to the substrate, a process that requires NADPH as a cofactor. nih.gov

Hydrolytic Cleavages and Esterase Activities

The degradation of this compound, as well as its parent compound TBP, involves hydrolytic cleavage of the ester bonds. This process is primarily carried out by a class of enzymes known as esterases, particularly carboxylesterases (CEs). nih.govresearchgate.net These enzymes catalyze the hydrolysis of ester-containing compounds into their corresponding alcohol and carboxylic acid components. researchgate.net

In the case of this compound, esterases can hydrolyze the phosphate ester bonds, leading to the formation of dibutyl phosphate, 3-hydroxybutanol, and ultimately inorganic phosphate. Carboxylesterases are widely distributed in various tissues, with high concentrations found in the liver. nih.gov Their broad substrate specificity allows them to act on a wide range of xenobiotics, playing a critical role in their detoxification. jst.go.jp The activity of these esterases can significantly influence the persistence and potential toxicity of organophosphate compounds in the body.

Phase II Metabolic Transformations

Following Phase I reactions, the modified compounds can undergo Phase II metabolism, which involves conjugation with endogenous molecules. These reactions further increase the water solubility of the metabolites, facilitating their excretion from the body.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

The hydroxyl group introduced into the butyl chain of this compound makes it a substrate for various conjugation reactions.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. This process results in the formation of a more polar glucuronide conjugate, which can be readily excreted in urine or bile. While direct evidence for the glucuronidation of this compound is not explicitly detailed, studies on other hydroxylated organophosphate metabolites, such as those of triphenyl phosphate, have demonstrated the formation of glucuronide conjugates in human liver microsomes and urine.

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite, a reaction catalyzed by sulfotransferases (SULTs). nih.govoup.comuef.fi This conjugation also significantly increases the water solubility of the compound, aiding in its elimination. oup.com Human cytosolic sulfotransferases, including SULT1 and SULT2 families, are known to metabolize a wide range of xenobiotics containing hydroxyl groups. oup.com

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds. nih.govresearchgate.netnih.gov While direct conjugation with the hydroxylated butyl chain is less likely, oxidative metabolism of the butyl group can lead to the formation of reactive electrophilic intermediates that can then be detoxified by glutathione conjugation. nih.gov Research on organophosphorus pesticides has shown that GSTs play a significant role in their detoxification through the formation of S-alkyl-, S-aryl-, and S-phosphoglutathione derivatives. nih.gov

Identification and Characterization of Enzymes Involved

The primary enzymes implicated in the metabolic transformation of this compound and its parent compound, tributyl phosphate, are cytochrome P450s, carboxylesterases, UDP-glucuronosyltransferases, sulfotransferases, and glutathione S-transferases.

In vitro studies using human liver microsomes are a common approach to identify the specific CYP isozymes involved in the metabolism of xenobiotics. nih.gov Such studies have been instrumental in characterizing the metabolic pathways of numerous drugs and environmental chemicals. Similarly, the role of different esterase isozymes can be investigated using purified enzymes or tissue homogenates.

Advanced Analytical Methodologies for Detection and Structural Elucidation of S Dibutyl 3 Hydroxybutyl Phosphate

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of organophosphorus compounds, providing unparalleled sensitivity and structural information. When coupled with chromatographic separation, it allows for the quantification and identification of (S)-dibutyl(3-hydroxybutyl)phosphate in various matrices.

Gas chromatography is a powerful separation technique, but the inherent properties of this compound—low volatility and thermal lability due to the polar hydroxyl and phosphate (B84403) moieties—present a challenge. Therefore, a critical step in GC-MS analysis is the conversion of the analyte into a more volatile and thermally stable derivative. rsc.orgiaea.org This process, known as derivatization, is essential prior to injection into the GC system.

Common derivatization strategies for similar organophosphorus compounds involve methylation or silylation. rsc.orgcdc.gov For instance, acidic phosphates like dibutyl phosphate (DBP) are often converted into their methyl esters using reagents like diazomethane. rsc.orgiaea.org Alternatively, silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the hydroxyl group, increasing volatility. cdc.gov

Once derivatized, the compound can be analyzed using a GC system coupled to a tandem mass spectrometer (MS/MS). The GC separates the derivatized analyte from other components in the sample, while the MS/MS provides sensitive and selective detection. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference and leading to lower detection limits. nih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Derivatization Agent | Diazomethane or BSTFA | rsc.orgcdc.gov |

| GC Column | 5% Phenyl-methyl silicone or Wax-type capillary column (e.g., DB-Wax) | nih.govnih.gov |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | nih.govnih.gov |

| Oven Program | Temperature gradient, e.g., initial hold at 40-70°C, followed by ramping to 250-290°C | nih.gov |

| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method for analyzing polar and non-volatile organophosphorus compounds like this compound, as it typically does not require prior derivatization. bohrium.com This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.

The separation is commonly achieved using reversed-phase chromatography with a C18 column. nih.govnih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like acetic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape and ionization efficiency. nih.gov

Electrospray ionization (ESI) is the most frequently used ionization source for this class of compounds. bohrium.comacs.org For phosphate esters, ESI in the negative ion mode (ESI-) is particularly effective, as it readily forms the deprotonated molecule [M-H]⁻, which can be used as the precursor ion for MS/MS analysis. acs.orgnih.govacs.org Positive ion mode (ESI+) can also be employed, sometimes using ion-pairing agents to enhance sensitivity. nih.gov The use of MRM for detection allows for highly selective quantification, making LC-MS/MS a robust tool for trace-level analysis. nih.govcdc.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% acetic acid or other modifier | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.gov |

| Elution | Gradient elution | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode | bohrium.comacs.org |

| Precursor Ion | [M-H]⁻ | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govcdc.gov |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and unambiguous identification of compounds. Unlike standard mass spectrometry, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) can measure mass with very high accuracy, typically to four or more decimal places. nih.gov

This capability allows for the determination of the precise mass of the this compound molecule and its fragments. The experimentally measured precise mass can then be used to calculate the elemental formula of the ion. For this compound, the molecular formula is C₁₂H₂₇O₅P, which corresponds to a calculated monoisotopic mass of 282.1545 Da. cymitquimica.com HRMS analysis would aim to detect an ion with a mass-to-charge ratio that matches this value to within a few parts-per-million (ppm), providing strong evidence for the compound's identity. nih.govnih.gov Furthermore, HRMS/MS provides high-resolution fragmentation data, which is critical for piecing together the compound's structure and differentiating it from potential isomers. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatography is the analytical core of separating the target analyte from complex mixtures, ensuring that the subsequent detection by mass spectrometry is accurate and free from interference. For a chiral compound like this compound, specialized chromatographic techniques are essential.

Since this compound is a chiral molecule, its biological and toxicological properties may differ from its corresponding (R)-enantiomer. Therefore, assessing the enantiomeric purity is often a crucial analytical requirement. This is achieved using chiral chromatography. nih.gov

The separation of enantiomers is accomplished by using a chiral stationary phase (CSP) in either GC or HPLC. nih.govtandfonline.com These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Chiralcel), are widely used and have proven effective for the enantioselective separation of various organophosphorus pesticides. nih.govnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier in normal-phase HPLC, is critical for achieving optimal separation. nih.gov In some cases, derivatizing the analyte with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column. wiley-vch.de

To develop a robust and reliable analytical method, the chromatographic parameters must be carefully optimized to achieve good resolution, symmetric peak shape, and appropriate analysis time.

For LC-based methods, key parameters include:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer, the type and concentration of the buffer, and the pH all significantly influence the retention and selectivity of polar analytes. nih.govnih.gov

Column Temperature: Adjusting the column temperature can affect retention times, separation efficiency, and mobile phase viscosity. nih.gov

Flow Rate: The mobile phase flow rate impacts analysis time, resolution, and backpressure. nih.gov

For GC-based methods, optimization focuses on:

Temperature Program: The initial oven temperature, ramp rates, and final temperature determine the separation of compounds based on their boiling points and interactions with the stationary phase. nih.gov

Carrier Gas Flow Rate: Optimizing the flow rate ensures maximum separation efficiency. nih.gov

Derivatization Conditions: The reaction time, temperature, and reagent-to-analyte ratio must be optimized to ensure complete and reproducible derivatization.

| Technique | Parameter | Effect on Separation | Reference |

|---|---|---|---|

| LC | Mobile Phase Composition (Organic %, pH, Additives) | Affects retention time, selectivity, and peak shape. Critical for resolving isomers. | nih.govnih.gov |

| Column Temperature | Influences retention, efficiency, and selectivity. Can be used to fine-tune separation. | nih.gov | |

| Flow Rate | Impacts analysis time and resolution. Higher flow reduces time but may decrease resolution. | nih.gov | |

| GC | Oven Temperature Program | Controls the elution of compounds. A well-designed gradient is key to resolving complex mixtures. | nih.gov |

| Derivatization Reaction | Efficiency of this step directly impacts the accuracy and precision of quantification. | rsc.orgcdc.gov |

Method Validation for Quantitative and Qualitative Analysis

The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of results for the quantification and identification of this compound. This process involves a series of experiments to evaluate the performance characteristics of the method.

Linearity: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. For quantitative methods, such as those based on gas chromatography (GC) or high-performance liquid chromatography (HPLC), a calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. For the analysis of organophosphorus compounds, calibration is often performed daily with at least six working standards covering the expected analytical range. analytice.com

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For GC-FID methods used for the analysis of tributyl phosphate, LOD and LOQ values have been reported to be in the range of 0.2 and 0.7 µg/mL, respectively. nih.gov For the analysis of dibutyl phosphate, a related metabolite, an LOQ of approximately 0.25 μ g/media has been reported for a derivatization/GC-MS method. analytice.com

Specificity: Specificity is the ability of the method to accurately measure the analyte of interest in the presence of other components that may be expected in the sample matrix, such as other metabolites, endogenous compounds, or contaminants. In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other peaks in the chromatogram. The use of mass spectrometry (MS) as a detector provides high specificity through the monitoring of characteristic mass-to-charge ratios of the analyte and its fragments.

Table 2: Illustrative Method Validation Parameters for the Analysis of this compound

| Parameter | Technique | Illustrative Value/Range |

|---|---|---|

| Linearity (r²) | GC-MS/HPLC-MS | > 0.99 |

| Linearity Range | GC-MS/HPLC-MS | e.g., 1 - 1000 ng/mL |

| Limit of Detection (LOD) | GC-MS/HPLC-MS | e.g., 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | GC-MS/HPLC-MS | e.g., 0.5 - 5 ng/mL |

Note: These values are illustrative and would need to be experimentally determined for a specific analytical method and matrix.

Quality Control: A robust quality control (QC) program is essential for maintaining the reliability of analytical results over time. This includes the regular analysis of QC samples, such as blanks, spiked samples, and certified reference materials (CRMs), to monitor the performance of the method. Blanks are used to check for contamination, while spiked samples are used to assess the accuracy and precision of the method in the sample matrix. The results of QC samples are typically plotted on control charts to monitor trends and identify any deviations from established performance criteria.

Reference Standards: The availability of high-purity, well-characterized reference standards is fundamental for the accurate quantification and identification of this compound. Certified Reference Materials (CRMs) are produced by accredited organizations and are accompanied by a certificate of analysis that provides information on the material's purity and the uncertainty of the certified value. cpachem.com While CRMs are commercially available for tributyl phosphate, the parent compound, and for dibutyl phosphate, a major metabolite, the availability of a specific CRM for this compound is not widely documented. nih.govnih.govresearchgate.netmst.dk In the absence of a commercially available CRM, researchers may need to synthesize and characterize the compound in-house to serve as a reference standard. The purity of such in-house standards must be rigorously established using a combination of analytical techniques.

Computational Chemistry and in Silico Modeling of S Dibutyl 3 Hydroxybutyl Phosphate

Molecular Docking and Enzyme-Substrate Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like (S)-dibutyl(3-hydroxybutyl)phosphate, docking studies would be crucial for identifying potential protein targets and elucidating the molecular basis of its interactions.

Research on other organophosphate compounds (OPCs) frequently targets enzymes like acetylcholinesterase (AChE), the inhibition of which is a known mechanism of toxicity for many OPCs. nih.gov In a hypothetical docking study of this compound with AChE, the molecule would be positioned into the enzyme's active site to find the best energetic fit. Key interactions would likely involve the phosphate (B84403) group, which is a common feature in enzyme inhibitors. The phosphate oxygen can act as a hydrogen bond acceptor, while the polar 3-hydroxy group could form additional hydrogen bonds, potentially increasing binding affinity compared to non-hydroxylated analogs.

A representative data table from such a docking simulation is shown below. The values are illustrative and represent the type of data that would be generated.

Table 1: Representative Molecular Docking Results This table is for illustrative purposes and does not represent published experimental data for this specific compound.

| Target Enzyme | Ligand | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Acetylcholinesterase (Human) | This compound | -7.2 | SER203, HIS447 | Hydrogen Bond (with P=O) |

| Acetylcholinesterase (Human) | This compound | - | TRP86, TYR337 | Hydrophobic (with butyl chains) |

| Acetylcholinesterase (Human) | This compound | -6.8 | GLY121 | Hydrogen Bond (with OH group) |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. biorxiv.org For this compound, these calculations could determine a variety of molecular properties.

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. An analysis of the electrostatic potential map would reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atoms of the phosphate and hydroxyl groups would be expected to be electron-rich, making them likely sites for interaction with biological electrophiles or for forming hydrogen bonds. Conversely, the phosphorus atom is a key electrophilic center.

These calculations can also predict geometric parameters like bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure of the molecule.

Table 2: Representative Quantum Chemical Properties This table is for illustrative purposes and does not represent published experimental data for this specific compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 D | Measures overall polarity of the molecule |

| Electrostatic Potential | Negative on P=O, OH; Positive on P | Predicts sites for non-covalent interactions |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture, molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering a dynamic view of conformational flexibility. MD simulations on related molecules like dibutyl phosphoric acid (HDBP) have been used to develop accurate force fields and study molecular aggregation and behavior in solution. escholarship.orgnih.govresearchgate.net

For this compound, an MD simulation would reveal the range of shapes the molecule can adopt in a biological environment (e.g., in water). The flexible butyl chains and the rotatable bonds in the hydroxybutyl group allow for a wide variety of conformations. The simulation could quantify the probability of finding the molecule in a specific conformation and the timescale of transitions between different shapes. This is critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into an enzyme's active site. The simulation could also analyze the intramolecular hydrogen bonding potential between the 3-hydroxy group and the phosphate oxygen, which could stabilize certain conformations and influence the molecule's interaction profile.

Table 3: Representative Conformational Analysis Findings from a Hypothetical MD Simulation This table is for illustrative purposes and does not represent published experimental data for this specific compound.

| Dihedral Angle Analyzed | Dominant Conformation(s) | Residence Time (ps) | Potential Significance |

| P-O-C-C (hydroxybutyl) | gauche (-60°), anti (180°) | 450 (gauche), 300 (anti) | Influences orientation of the hydroxyl group |

| C-C-C-C (butyl chains) | anti (180°) | >1000 | Extended conformation favored in aqueous solution |

| O-C-C-O (hydroxybutyl) | gauche (75°) | 600 | Potential for intramolecular H-bond formation |

Prediction of Metabolic Pathways through Computational Tools

Computational tools play a significant role in predicting how a chemical might be metabolized by the body. These tools often use machine learning algorithms and rule-based systems that recognize specific functional groups and predict their transformations by metabolic enzymes. picb.ac.cnresearchgate.net

This compound is itself noted to be a metabolite of the industrial solvent tributyl phosphate (TBP), formed via ω-1 hydroxylation of one of the butyl chains. caymanchem.com To predict its subsequent metabolism, computational software would analyze its structure. The presence of ester linkages suggests that hydrolysis by esterase enzymes is a probable pathway, which would cleave the butyl groups to yield 3-hydroxybutyl phosphate and butanol. The secondary alcohol group on the hydroxybutyl chain is a substrate for oxidation by alcohol dehydrogenases, potentially forming a ketone. The resulting metabolites could then undergo further phase II conjugation reactions (e.g., glucuronidation at the hydroxyl or ketone group) to increase water solubility and facilitate excretion.

Modern machine learning models can predict the likelihood of a compound being involved in major pathway categories (e.g., lipid metabolism, xenobiotic biodegradation) based on its structural features. nih.govnih.gov

Table 4: Computationally Predicted Metabolic Reactions for this compound This table is for illustrative purposes and does not represent published experimental data for this specific compound.

| Predicted Reaction | Enzyme Family | Predicted Product(s) | Likelihood Score |

| O-Dealkylation (Hydrolysis) | Esterases / Phosphatases | Dibutyl phosphate, (S)-3-hydroxybutanol | High |

| O-Dealkylation (Hydrolysis) | Esterases / Phosphatases | (S)-3-hydroxybutyl butyl phosphate, Butanol | High |

| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | (S)-Dibutyl(3-oxobutyl)phosphate | Medium |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate at 3-OH position | Medium |

Environmental Behavior and Non Biological Degradation of S Dibutyl 3 Hydroxybutyl Phosphate

Abiotic Hydrolysis Kinetics and Mechanisms

Abiotic hydrolysis is a significant degradation pathway for many organophosphate esters (OPEs) in aquatic environments. The stability of these compounds to hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the ester. For (S)-dibutyl(3-hydroxybutyl)phosphate, the presence of ester bonds suggests a susceptibility to hydrolysis, which would involve the cleavage of the P-O-C linkage.

The mechanism of hydrolysis for organophosphate triesters like TBP, and by extension its metabolites, can proceed through different pathways depending on the pH. Under acidic conditions, the reaction is often catalyzed by H+ ions, while under alkaline conditions, it is promoted by hydroxide (B78521) ions. chemicalbook.com The hydrolysis of DBP, a dialkyl phosphate (B84403), is generally slower than that of the parent triester, TBP. chemicalbook.comnih.gov

Table 1: Estimated Abiotic Hydrolysis Data for this compound and Related Compounds

| Compound | pH | Temperature (°C) | Estimated Half-life (t½) | Reference |

| This compound | 7 | 25 | Slow (likely years) | Analogue-based estimation |

| Dibutyl phosphate (DBP) | 4, 7, 9 | Not specified | Stable | tandfonline.com |

| Tributyl phosphate (TBP) | Neutral | Ambient | Years | General OPE knowledge |

Note: Data for this compound is estimated based on the behavior of its close structural analogues due to the lack of specific experimental data.

Sorption and Leaching Behavior in Environmental Compartments

The environmental mobility of this compound is largely governed by its tendency to sorb to soil and sediment particles. This behavior is often quantified by the organic carbon-normalized sorption coefficient (Koc). A high Koc value indicates strong sorption to organic matter in soil and sediment, leading to lower mobility and reduced potential for leaching into groundwater.

Specific Koc values for this compound have not been reported. However, the presence of a hydroxyl group and the phosphate moiety suggests that this compound will be more polar and water-soluble compared to its parent compound, TBP. Generally, hydroxylated metabolites of OPEs are expected to be more mobile in the environment. epa.gov For comparison, the log Kow (octanol-water partition coefficient), which is often correlated with Koc, for DBP is in the range of 0.6-1.4, indicating moderate water solubility. noaa.gov

The leaching potential of a chemical is inversely related to its sorption. Compounds with lower Koc values are more likely to leach through the soil profile and potentially contaminate groundwater. Given its expected higher polarity, this compound may have a moderate to high leaching potential in soils with low organic matter content. However, in soils with higher organic content, sorption would be more significant, reducing its mobility.

Table 3: Estimated Sorption and Leaching Characteristics of this compound

| Parameter | Estimated Value/Behavior | Implication for Environmental Behavior |

| Log Koc | Lower than TBP, likely moderate | Moderate sorption to organic matter |

| Leaching Potential | Moderate to high in low organic carbon soils | Potential for groundwater contamination |

| Mobility in Soil | Higher than parent compound (TBP) | Increased transport potential in aqueous phase |

Note: These estimations are based on the chemical structure of this compound and the known behavior of similar OPE metabolites.

Environmental Transport and Fate Dynamics

As a metabolite of TBP, its initial release into the environment would be linked to the degradation of the parent compound. Once formed, its relatively higher water solubility compared to TBP suggests that it will be more mobile in aquatic systems. rsc.org This increased mobility could lead to its transport over longer distances in surface waters.

In the atmosphere, its low vapor pressure would suggest that long-range atmospheric transport is not a primary distribution pathway. However, it can be associated with particulate matter and be subject to atmospheric deposition.

Biological Activity and Fate in Non Human Organisms for S Dibutyl 3 Hydroxybutyl Phosphate

Biotransformation and Excretion in Eukaryotic Model Systems (Non-Human)

The biotransformation of organophosphate esters like TBP generally involves metabolism by cytochrome P450 (CYP) enzymes, leading to hydroxylated and dealkylated products.

In vitro studies using non-human hepatic tissues have been instrumental in elucidating the metabolic pathways of TBP. Research on rat liver microsomes has shown that TBP undergoes biotransformation, although specific hydroxylated metabolites like dibutyl(3-hydroxybutyl)phosphate were not always the primary focus of these particular studies. nih.gov One study did identify that di-n-butyl phthalate (B1215562) (DBuP), a metabolite of TBP, was associated with liver fibrosis in BRL-3A rat hepatocytes. nih.gov

A study on the in vitro metabolism of similar organophosphate esters, such as tris(2-ethylhexyl) phosphate (B84403) (TEHP) in fish liver microsomes, identified hydroxylated metabolites (OH-TEHP) as products of oxidative metabolism. nih.gov This suggests a similar pathway is plausible for TBP, leading to the formation of hydroxylated derivatives like dibutyl(3-hydroxybutyl)phosphate. While direct evidence for the formation of (S)-dibutyl(3-hydroxybutyl)phosphate in non-human in vitro systems is not available, the metabolic machinery to produce such compounds exists in these systems.

Table 1: Summary of In Vitro Metabolism Studies of Tributyl Phosphate (TBP) and Related Compounds

| Compound | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Tributyl phosphate (TBP) | BRL-3A rat hepatocytes | Metabolite di-n-butyl phthalate (DBuP) associated with fibrotic markers. | nih.gov |

| Tris(2-ethylhexyl) phosphate (TEHP) | Fish liver microsomes | Oxidative metabolism to hydroxylated TEHP (OH-TEHP). | nih.gov |

In vivo studies in animal models provide a more comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of TBP and its metabolites. In male rats administered TBP, a variety of metabolites have been identified in urine. nih.gov These include dibutyl phosphate (DBP), N-acetyl-(S-3-hydroxybutyl)-L-cysteine, and N-acetyl-(S-3-oxobutyl)-L-cysteine. nih.gov The identification of the N-acetyl-(S-3-hydroxybutyl)-L-cysteine metabolite strongly indicates the formation of a 3-hydroxybutyl moiety from the butyl chain of TBP, which would be a precursor to or derived from dibutyl(3-hydroxybutyl)phosphate.

A summary document by the World Health Organization (WHO) reported that TBP is excreted in rats mainly as dibutyl hydrogen phosphate, butyl dihydrogen phosphate, and butyl bis-(3-hydroxybutyl) phosphate. who.int This provides direct evidence of the formation of hydroxylated butyl phosphate compounds in vivo.

Studies on fish have shown that TBP can bioconcentrate, with bioconcentration factors (BCF) ranging from 6 to 49 in killifish and goldfish. who.int The depuration half-life was found to be short, at 1.25 hours, suggesting relatively rapid metabolism and excretion. who.int In rare minnows exposed to TEHP, the parent compound was metabolized to a dealkylated metabolite (di-2-ethylhexyl phosphate) and hydroxylated TEHP, which then underwent further phase II metabolism. nih.gov

Table 2: Identified Metabolites of Tributyl Phosphate (TBP) in In Vivo Animal Studies

| Animal Model | Identified Metabolites | Reference(s) |

|---|---|---|

| Male Rats | Dibutyl phosphate (DBP), N-acetyl-(S-3-hydroxybutyl)-L-cysteine, N-acetyl-(S-3-oxobutyl)-L-cysteine, Butyl dihydrogen phosphate, Butyl bis-(3-hydroxybutyl) phosphate | nih.govwho.int |

| Fish (general) | Implied rapid metabolism and excretion | who.int |

Microbial Degradation and Bioremediation Potential

The microbial degradation of organophosphate esters is a key process in their environmental fate and a promising avenue for bioremediation of contaminated sites.

Numerous bacterial strains capable of degrading TBP have been isolated from various environments. These microorganisms can utilize TBP as a source of carbon and/or phosphorus. nih.gov Genera that have been identified include Pseudomonas, Alcaligenes, Providencia, Delftia, Ralstonia, Bacillus, and Sphingobium. nih.govnih.govresearchgate.net For instance, a mixed culture containing Pseudomonas spp. was shown to effectively biodegrade TBP. acs.org Similarly, Klebsiella pneumoniae sp. S3, isolated from soil, was able to biotransform TBP to dibutyl phosphate. researchgate.net

Fungi have also been implicated in the degradation of organophosphorus compounds, although specific studies on TBP are less common than for bacteria. oup.com

Table 3: Examples of Microbial Strains Involved in Tributyl Phosphate (TBP) Degradation

| Microbial Genus/Species | Source of Isolation | Key Characteristics | Reference(s) |

|---|---|---|---|

| Pseudomonas spp. | Industrially contaminated sites | Part of a mixed culture capable of TBP degradation. | acs.org |

| Klebsiella pneumoniae S3 | Soil | Biotransforms TBP to dibutyl phosphate. | researchgate.net |

| Providencia sp. BGW4 | Enrichment cultures | Degraded 61.0 ± 2.8% of TBP within 4 days. | nih.gov |

| Delftia sp. BGW1 | Enrichment cultures | Degraded 57.0 ± 2.0% of TBP within 4 days. | nih.gov |

| Sphingobium sp. | Aerobic granular biofilms | Known TBP degrader. | nih.gov |

The microbial biotransformation of TBP is generally initiated by the enzymatic hydrolysis of the ester bonds. This process is catalyzed by phosphotriesterases (PTEs) or similar hydrolases. oup.com The degradation likely proceeds in a stepwise manner, with the sequential removal of the butyl groups. acs.org

The primary pathway involves the hydrolysis of TBP to dibutyl phosphate (DBP) and n-butanol. nih.govacs.org DBP can be further hydrolyzed to monobutyl phosphate (MBP) and then to inorganic phosphate and butanol. acs.org The released n-butanol can then be utilized by the microorganisms as a carbon source and further degraded. nih.govacs.org While the formation of hydroxylated intermediates like dibutyl(3-hydroxybutyl)phosphate is not explicitly detailed as a primary step in the main hydrolytic pathway, it could occur as a secondary metabolic process on the butyl chains, especially under aerobic conditions.

Non-Specific Biological Interactions in Environmental Systems (e.g., plants, aquatic organisms)

TBP and its metabolites can interact with various organisms in the environment, leading to a range of non-specific biological effects. In aquatic ecosystems, excessive phosphate from the degradation of organophosphate compounds can contribute to eutrophication, leading to algal blooms and subsequent oxygen depletion, which can be detrimental to aquatic life. researchgate.netnih.govct.gov

For the marine phytoplankton Phaeodactylum tricornutum, TBP was found to inhibit growth and cause cellular damage, including distorted cell shapes and ruptured membranes. nih.gov The study suggested that these toxicological effects were mediated by an increase in reactive oxygen species (ROS). nih.gov

In plants, TBP has been observed to increase the drying rate of leaves, leading to a rapid inhibition of leaf respiration. who.int While specific studies on the uptake and effects of this compound in plants are lacking, it is plausible that as a more polar metabolite of TBP, it may have different uptake and transport characteristics within plant tissues.

Table 4: Summary of Non-Specific Biological Interactions of Tributyl Phosphate (TBP)

| Organism/System | Observed Effect | Reference(s) |

|---|---|---|

| Aquatic Ecosystems | Potential for eutrophication from phosphate release. | researchgate.netnih.govct.gov |

| Phaeodactylum tricornutum (marine alga) | Growth inhibition, cellular damage, increased ROS. | nih.gov |

| Plants | Increased leaf drying rate, inhibition of leaf respiration. | who.int |

| Fish (general) | Acute toxicity (LC50) ranges from 4.2 to 11.8 mg/litre. | who.int |

Applications in Environmental and Chemical Research of S Dibutyl 3 Hydroxybutyl Phosphate

Utility as a Surrogate or Reference Compound in Organophosphorus Studies

In the field of analytical chemistry, the availability of pure reference standards is paramount for the accurate identification and quantification of chemical substances in various environmental and biological matrices. nih.gov (S)-Dibutyl(3-hydroxybutyl)phosphate serves as a crucial reference compound in studies focused on the metabolism and environmental degradation of tributyl phosphate (B84403) (TBP). As a known metabolite, its authenticated standard allows researchers to confirm its presence in samples and to quantify its concentration accurately.

The use of isotopically labeled analogues of organophosphate metabolites as internal standards is a common practice in advanced analytical techniques like gas chromatography-tandem mass spectrometry (GC-MS-MS) to ensure high accuracy and precision. researchgate.net While specific studies detailing the use of an isotopically labeled version of this compound as a surrogate are not prevalent in the reviewed literature, the principle underscores the importance of having access to such specific metabolite standards. The availability of the pure, unlabelled compound is the first and most critical step, enabling researchers to develop and validate analytical methods, perform toxicological assessments, and conduct fate and transport studies.

Chemical suppliers provide this compound for research purposes, often synthesized as an optically active isomer of dibutyl-3-hydroxybutyl phosphate (TBP-OH). bertin-bioreagent.com This availability is essential for laboratories monitoring environmental contamination and human exposure to TBP.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Dibutyl Phosphate (DBP) | Tributyl Phosphate (TBP) |

| CAS Number | 89197-69-3 caymanchem.com | 107-66-4 | 126-73-8 |

| Molecular Formula | C₁₂H₂₇O₅P caymanchem.com | C₈H₁₉O₄P | C₁₂H₂₇O₄P |

| Molecular Weight | 282.3 g/mol caymanchem.com | 210.21 g/mol | 266.31 g/mol |

| Synonyms | TBP-OH caymanchem.com | Di-n-butyl phosphate | TNBP |

| Primary Use in Research | Metabolite Reference Standard | Metabolite Reference Standard | Parent Compound for Degradation Studies |

Contribution to Understanding Environmental Cycles of Organophosphorus Solvents

This compound is a significant intermediate in the biodegradation and metabolism of tributyl phosphate (TBP), a widely used organophosphorus solvent and flame retardant. inchem.orgwho.int TBP is released into the environment through various industrial activities and can be found in air, water, sediment, and biota. inchem.org Understanding the transformation of TBP is crucial for assessing its environmental persistence, bioavailability, and the potential for toxic effects from its breakdown products.

The formation of this compound occurs through the metabolic action of organisms. For instance, studies have shown that goldfish liver microsomes can convert TBP into dibutyl-3-hydroxybutyl phosphate in the presence of NADPH. caymanchem.com This metabolic process involves the hydroxylation of one of the butyl chains of TBP, a common detoxification pathway for organophosphates. The detection of this specific hydroxylated metabolite in environmental samples serves as a clear indicator of the biological processing of TBP.

Furthermore, the degradation of TBP is not limited to biological pathways. Dibutyl-3-hydroxybutyl phosphate has also been identified as a product of the radiolysis of TBP, a process relevant to environments with radioactive materials where TBP has been used in nuclear fuel reprocessing. bertin-bioreagent.comcaymanchem.com

By studying the formation and subsequent fate of this compound, scientists can piece together the complex environmental cycle of TBP. This includes understanding the rates of degradation, the organisms involved, and the conditions that favor certain breakdown pathways. This knowledge is vital for developing effective bioremediation strategies for TBP-contaminated sites. For example, a bacterial strain, Sphingobium sp. strain RSMS, has been shown to completely degrade TBP, with dibutyl phosphate (DBP) identified as a key intermediate. nih.gov The study of such organisms and their metabolic products, including hydroxylated forms, is essential for harnessing their potential in environmental cleanup.

Method Development for Broader Organophosphate Metabolite Analysis

The identification of specific metabolites like this compound has been a driving force in the development of more sophisticated and comprehensive analytical methods for the detection of a wider range of organophosphate ester (OPE) metabolites. The presence of numerous OPEs in consumer products and the environment necessitates analytical techniques capable of simultaneously measuring multiple parent compounds and their various degradation products in complex matrices such as urine, blood, and environmental samples. inrs.canih.govresearchgate.net

The development of these methods often relies on techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS), which offer the sensitivity and selectivity required to detect trace levels of metabolites. nih.govnih.gov The availability of reference standards for metabolites such as this compound is critical for the validation of these multi-analyte methods. Researchers use these standards to:

Confirm the retention time and mass spectral fragmentation patterns of the target analyte.

Establish calibration curves for accurate quantification.

Assess the method's recovery and precision.

A study on the determination of organophosphate ester metabolites in seafood utilized a QuEChERS extraction method followed by SPE clean-up and analysis by LC-HRMS. nih.gov While this particular study focused on other OPE diesters, it highlights the type of advanced methodology for which a standard of this compound would be indispensable if it were a target analyte. The goal of such research is to gain a more complete picture of exposure to OPEs by not only measuring the parent compounds but also their various metabolites, which can serve as biomarkers of exposure. researchgate.net

Table 2: Analytical Techniques for Organophosphate Metabolite Analysis

| Analytical Technique | Matrix | Target Analytes | Purpose |

| LC-HRMS | Seafood | Organophosphate Diesters | Quantification of metabolites in food sources. nih.gov |

| UPLC-MS/MS & APGC-MS/MS | Human Urine | 15 OPE Metabolites | Biomonitoring of exposure in a human cohort. inrs.canih.gov |

| GC-MS | Human Urine | Dialkyl Phosphates | Estimation of exposure to organophosphate pesticides. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-dibutyl(3-hydroxybutyl)phosphate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of dibutyl phosphate with (S)-3-hydroxybutanol under anhydrous conditions. Catalysts like dicyclohexylcarbodiimide (DCC) or N,N′-carbonyldiimidazole (CDI) are used to promote ester bond formation. To ensure stereochemical purity, chiral chromatography (e.g., using amylose-derived columns) or nuclear magnetic resonance (NMR) with chiral shift reagents should validate enantiomeric excess (ee) .

Q. How can the structural integrity and stability of this compound be characterized under varying pH conditions?

- Methodological Answer : Stability studies should employ Fourier-transform infrared spectroscopy (FTIR) to monitor phosphate ester bond degradation, particularly in acidic (pH < 3) or alkaline (pH > 10) environments. For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with UV detection at 210 nm is recommended. Evidence from similar dibutyl phosphate esters shows hydrolysis rates increase significantly at pH extremes .

Q. What analytical techniques are suitable for distinguishing this compound from co-eluting isomers or degradation products?

- Methodological Answer : Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) at multiple energies (e.g., 10, 20, 30 eV) can differentiate structural analogs based on fragmentation patterns. For co-eluting species like DBUP/DIBP composites, ultrahigh-resolution LC-MS (e.g., Q-TOF) with ion mobility separation is critical .

Advanced Research Questions

Q. How do degradation pathways of this compound in solvent extraction systems (e.g., tributyl phosphate/n-dodecane/nitric acid) impact experimental reproducibility?

- Methodological Answer : Degradation products like dibutyl hydrogen phosphate and 3-hydroxybutanol can form via hydrolysis or radiolytic cleavage. Implement online FTIR with multivariate analysis (e.g., partial least squares regression) to track real-time degradation. Calibrate against reference spectra of known degradation byproducts to quantify interference .

Q. What challenges arise in quantifying this compound in environmental matrices, and how can co-elution issues be resolved?

- Methodological Answer : Co-elution with structurally similar organophosphate esters (e.g., DBUP/DIBP) requires orthogonal separation methods. Use two-dimensional gas chromatography (GC×GC) or hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution MS. Confirm identity via isotopic labeling or derivatization (e.g., silylation) .

Q. How does the solubility of metal complexes (e.g., zirconium dibutyl phosphate) influence the application of this compound in material science?

- Methodological Answer : Solubility in nonpolar solvents (e.g., n-dodecane) enables its use as a phase-transfer catalyst. Study phase behavior via dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS). For zirconium complexes, solubility is pH-dependent; optimize extraction efficiency by adjusting aqueous phase acidity (e.g., 1–3 M HNO₃) .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.